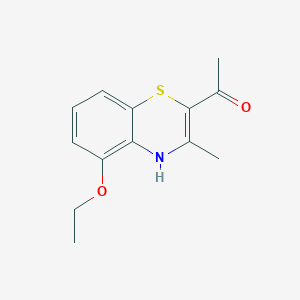
1-(5-Ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of a benzene ring fused with a thiazine ring, which contains both nitrogen and sulfur atoms
Preparation Methods
The synthesis of 1-(5-ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction is carried out under specific conditions to ensure the formation of the desired benzothiazine ring system . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(5-Ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine or tetrahydrothiazine, altering its chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazine ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: This compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: Research into the pharmacological properties of this compound and its derivatives has revealed potential therapeutic applications, including the treatment of bacterial infections and cancer.
Industry: The compound’s chemical stability and reactivity make it suitable for use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The benzothiazine core can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(5-Ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one can be compared with other benzothiazine derivatives, such as:
1-(3-Methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one: This compound lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
7-Methoxy-1,4-benzothiazin-3(4H)-one: The presence of a methoxy group instead of an ethoxy group can lead to differences in solubility and interaction with biological targets.
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: Although not a benzothiazine, this compound shares a similar heterocyclic structure and can be used for comparative studies in terms of chemical and biological properties.
Properties
CAS No. |
89808-05-9 |
|---|---|
Molecular Formula |
C13H15NO2S |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
1-(5-ethoxy-3-methyl-4H-1,4-benzothiazin-2-yl)ethanone |
InChI |
InChI=1S/C13H15NO2S/c1-4-16-10-6-5-7-11-12(10)14-8(2)13(17-11)9(3)15/h5-7,14H,4H2,1-3H3 |
InChI Key |
DAQVJULFFUYJBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=C(N2)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















